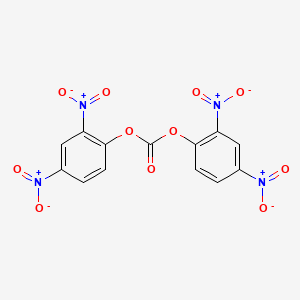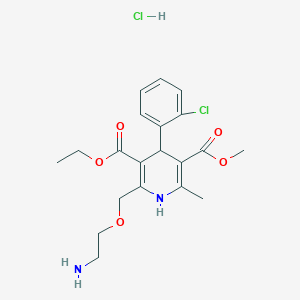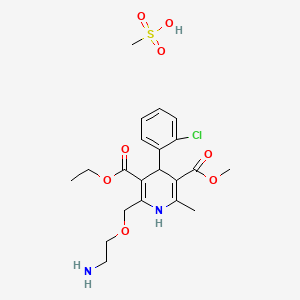
Bis(2,4-dinitrophenyl)carbonate
Descripción general
Descripción
Bis(2,4-dinitrophenyl)carbonate is a chemical compound with the molecular formula C13H6N4O11 . It is used in the preparation of azapeptides .
Molecular Structure Analysis
The molecular structure of Bis(2,4-dinitrophenyl)carbonate is characterized by a molecular weight of 394.21 g/mol and a monoisotopic mass of 394.003296 Da . The compound has 15 hydrogen bond acceptors and no hydrogen bond donors .Physical And Chemical Properties Analysis
Bis(2,4-dinitrophenyl)carbonate has a density of 1.7±0.1 g/cm3, a boiling point of 583.5±50.0 °C at 760 mmHg, and a flash point of 261.7±32.1 °C . It has a polar surface area of 219 Å2 and a molar volume of 226.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Bis(2,4-dinitrophenyl)carbonate: A Comprehensive Analysis
Chemiluminescence in Immunoassays: Bis(2,4-dinitrophenyl)carbonate is utilized in chemiluminescence enzyme-linked immunoassays. This application takes advantage of the compound’s ability to emit light during a chemical reaction, which is useful for detecting the presence of specific antibodies or antigens in a sample .
Kinetic Studies in Hydrolysis: The compound is used to study the kinetics of pH-independent hydrolysis in aqueous solvents. This research helps understand the mechanistic use of isosbestic points and activation parameters, which are crucial for obtaining quality kinetics data .
Preparation of Azapeptides: In synthetic chemistry, Bis(2,4-dinitrophenyl)carbonate is employed in the preparation of azapeptides. Azapeptides are peptide analogs where a nitrogen atom replaces the carbon atom of the peptide backbone, and they have potential therapeutic applications .
Chemiluminescence Reagent: It serves as a chemiluminescence reagent in spectroscopic methods, particularly in the oxidation process by hydrogen peroxide in the presence of polycyclic aromatic hydrocarbons .
Mecanismo De Acción
Target of Action
Bis(2,4-dinitrophenyl)carbonate is a chemical compound used in the preparation of azapeptides . .
Mode of Action
It is known to be used in the preparation of azapeptides , suggesting it may play a role in peptide bond formation or modification
Biochemical Pathways
Given its use in the preparation of azapeptides , it may be involved in peptide synthesis or modification pathways
Result of Action
Propiedades
IUPAC Name |
bis(2,4-dinitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAMBZRWYAAZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225928 | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-dinitrophenyl)carbonate | |
CAS RN |
7497-12-3 | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC405026 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(2,4-dinitrophenyl)carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Bis(2,4-dinitrophenyl) carbonate in chemical synthesis?
A1: Bis(2,4-dinitrophenyl) carbonate serves as a versatile reagent for activating amines in peptide and azapeptide synthesis. [] This activation facilitates the formation of derivatives suitable for condensation reactions with N-protected amino acids. Furthermore, it can convert carboxylic acids to activated esters, expanding its utility in organic synthesis. [, ]
Q2: How does the structure of Bis(2,4-dinitrophenyl) carbonate influence its reactivity?
A2: The presence of two 2,4-dinitrophenyl groups significantly influences the reactivity of DNPC. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This characteristic makes it an effective reagent for activating amines and carboxylic acids for subsequent reactions. []
Q3: What insights have kinetic studies provided into the reaction mechanisms involving Bis(2,4-dinitrophenyl) carbonate?
A3: Kinetic investigations, particularly those focusing on the aminolysis of diaryl carbonates, including DNPC, have revealed crucial mechanistic details. Studies using secondary alicyclic amines as nucleophiles demonstrated a linear correlation between the reaction rate and amine pKa. [] The absence of a Bronsted break in these studies supports a concerted mechanism for the aminolysis of DNPC, where the nucleophilic attack and leaving group departure occur simultaneously. []
Q4: How does the solvent environment affect the hydrolysis of Bis(2,4-dinitrophenyl) carbonate?
A4: The hydrolysis of DNPC is significantly influenced by the solvent environment. Studies examining the pH-independent hydrolysis in acetonitrile-water mixtures revealed a complex relationship between the reaction rate and solvent composition. [] The observed rate constant displays a sigmoidal dependence on the water mole fraction, mirroring the behavior of the solvent polarity scale ET(30) in the same solvent system. [] This observation suggests a significant role of solvent polarity in governing the hydrolysis reaction.
Q5: Have any specific applications of Bis(2,4-dinitrophenyl) carbonate been reported in peptide chemistry?
A5: Yes, DNPC has proven valuable in incorporating azaglutamine residues into peptides via solid-phase synthesis. [] This method involves activating a resin-bound peptide's amino terminus with DNPC to form an isocyanate intermediate. This reactive species can then react with protected carbazates to introduce the azaglutamine residue into the peptide sequence. []
Q6: What are the safety considerations associated with handling Bis(2,4-dinitrophenyl) carbonate?
A6: While specific toxicological data may be limited, it's crucial to handle DNPC with caution as with any laboratory reagent. The presence of nitro groups raises concerns regarding potential explosivity, particularly upon heating. [] Storing the compound in a cool, dry place and minimizing moisture exposure is recommended to ensure its stability and prevent degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)
![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)
![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![1-(3-Amino-1,2-benzisoxazol-5-YL)-6-(2'-{[(3R)-3-hydroxypyrrolidin-1-YL]methyl}biphenyl-4-YL)-3-(trifluoromethyl)-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B1667237.png)


![4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid](/img/structure/B1667240.png)



